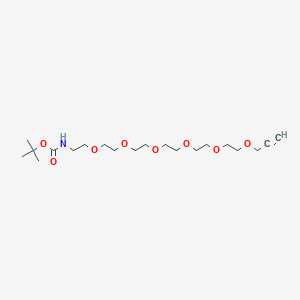

t-Boc-N-Amido-PEG6-propargyl

Descripción general

Descripción

t-Boc-N-Amido-PEG6-propargyl is a polyethylene glycol (PEG) derivative containing a propargyl group and a tert-butyloxycarbonyl (Boc)-protected amino group. This compound is widely used in various chemical and biological applications due to its unique properties, such as increased solubility in aqueous media and its ability to participate in click chemistry reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-Amido-PEG6-propargyl typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable amine precursor with a PEG chain.

Propargylation: The PEGylated intermediate is then reacted with propargyl bromide to introduce the propargyl group.

Boc Protection: Finally, the amino group is protected with a Boc group to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

Análisis De Reacciones Químicas

Types of Reactions

t-Boc-N-Amido-PEG6-propargyl undergoes various chemical reactions, including:

Click Chemistry: The propargyl group can react with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages

Deprotection: The Boc group can be removed under mild acidic conditions to yield the free amine

Common Reagents and Conditions

Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.

Deprotection: Trifluoroacetic acid (TFA) is typically used to remove the Boc group

Major Products Formed

Click Chemistry: The major product is a triazole-linked compound.

Deprotection: The major product is the free amine derivative

Aplicaciones Científicas De Investigación

t-Boc-N-Amido-PEG6-propargyl has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.

Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.

Industry: Applied in the development of advanced materials and nanotechnology.

Mecanismo De Acción

The mechanism of action of t-Boc-N-Amido-PEG6-propargyl primarily involves its ability to participate in click chemistry reactions. The propargyl group reacts with azides to form stable triazole linkages, which are crucial in bioconjugation and drug delivery applications. The Boc group provides temporary protection to the amino group, which can be deprotected under mild acidic conditions to yield the free amine .

Comparación Con Compuestos Similares

Similar Compounds

t-Boc-N-amido-PEG6-acid: Contains a terminal carboxylic acid instead of a propargyl group.

t-Boc-N-amido-PEG2-CH2CO2H: A shorter PEG chain with a carboxyl group.

Uniqueness

t-Boc-N-Amido-PEG6-propargyl is unique due to its combination of a propargyl group and a Boc-protected amino group, which allows it to participate in click chemistry reactions while providing temporary protection to the amino group. This makes it highly versatile for various chemical and biological applications .

Actividad Biológica

t-Boc-N-Amido-PEG6-propargyl is a specialized compound that combines a polyethylene glycol (PEG) backbone with a propargyl group and a tert-butyloxycarbonyl (t-Boc) protecting group. This structure enhances its biological activity, particularly in drug delivery and bioconjugation applications. The compound's unique properties stem from its hydrophilicity, stability, and reactivity, making it a valuable tool in biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C20H37NO8, with a molecular weight of approximately 419.52 g/mol. The PEG segment contributes to its solubility in aqueous environments, while the propargyl group allows for participation in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction facilitates the formation of stable triazole linkages with azide-bearing compounds, enhancing its utility in bioconjugation strategies.

The biological activity of this compound is primarily attributed to:

- Enhanced Solubility : The PEG backbone significantly increases the solubility of conjugated drugs or biomolecules, improving their bioavailability.

- Stability : The t-Boc protecting group can be deprotected under mild acidic conditions, allowing for the release of free amines that can further react with other biomolecules or drugs.

- Biocompatibility : The PEG component is known for its biocompatibility, making this compound suitable for various biological applications.

Applications in Drug Delivery

This compound has been utilized in several drug delivery systems due to its ability to improve targeting precision and therapeutic efficacy. Its incorporation into formulations can lead to:

- Targeted Drug Delivery : By modifying drug molecules with this compound, researchers can achieve better localization at disease sites.

- Controlled Release : The stability of the compound allows for controlled release profiles of therapeutic agents.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Weight | Unique Features |

|---|---|---|

| t-Boc-N-Amido-PEG5-propargyl | 375.46 g/mol | Shorter PEG chain; less hydrophilicity |

| t-Boc-N-Amido-PEG7-propargyl | 463.57 g/mol | Longer PEG chain; potentially improved solubility |

| Propargyl PEG | Variable | Lacks protective groups; direct reactivity |

| Boc-Aminooxyacetamide-PEG-propargyl | Variable | Different functional group; used for different reactions |

The combination of hydrophilic properties and reactive functional groups in this compound allows for versatile applications that may not be achievable with similar compounds.

Case Studies

- Bioconjugation Strategies : Research has demonstrated that this compound can effectively conjugate with azide-containing biomolecules through CuAAC. This method has been shown to yield stable triazole linkages that are crucial for developing targeted therapies.

- Drug Formulation Studies : In various studies, formulations containing this compound exhibited enhanced solubility and stability compared to formulations without this compound. This improvement was particularly noted in formulations designed for poorly soluble drugs.

- Imaging and Diagnostic Applications : The compound has also been employed in modifying biomolecules for imaging purposes. Its ability to form stable linkages makes it suitable for creating imaging agents that can target specific tissues or cells.

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO8/c1-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-19(22)29-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBRWZSCEDQMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.